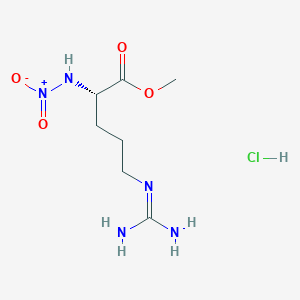![molecular formula C11H22BN3O5 B11935232 (3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB-1158, also known as numidargistat dihydrochloride, is a potent and orally active small-molecule inhibitor of the enzyme arginase. Arginase is an enzyme that plays a crucial role in the urea cycle by converting L-arginine into L-ornithine and urea. CB-1158 has gained significant attention in the field of immuno-oncology due to its ability to modulate the immune response and enhance anti-tumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB-1158 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s potency and selectivity.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods
Industrial production of CB-1158 follows similar synthetic routes but is optimized for large-scale production. This involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of scalable purification techniques such as crystallization and large-scale chromatography.
- Implementation of quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. The compound binds to the active site of arginase, preventing it from catalyzing the hydrolysis of L-arginine .
Common Reagents and Conditions
The inhibition of arginase by CB-1158 is typically studied under physiological conditions, with the enzyme and inhibitor incubated together in a buffered solution. Common reagents used in these studies include:
- Recombinant human arginase 1 and 2.
- Buffer solutions to maintain pH and ionic strength.
- L-arginine as the substrate for the enzyme .
Major Products Formed
The primary product of the reaction between CB-1158 and arginase is the inhibited enzyme complex. This complex prevents the conversion of L-arginine into L-ornithine and urea, thereby modulating the immune response .
Scientific Research Applications
CB-1158 has a wide range of scientific research applications, particularly in the fields of immuno-oncology and cancer therapy. Some of the key applications include:
Cancer Therapy: CB-1158 has been shown to enhance the anti-tumor immune response by inhibiting arginase, which is often upregulated in the tumor microenvironment. .
Immunotherapy: CB-1158 is used in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. .
Research Tool: CB-1158 is used as a research tool to study the role of arginase in various biological processes, including immune regulation and tumor progression
Mechanism of Action
CB-1158 exerts its effects by inhibiting the enzyme arginase. Arginase is responsible for the hydrolysis of L-arginine into L-ornithine and urea. By inhibiting arginase, CB-1158 increases the availability of L-arginine, which is essential for the proliferation and activation of T cells and natural killer cells. This leads to an enhanced anti-tumor immune response .
The molecular targets of CB-1158 include:
Comparison with Similar Compounds
CB-1158 is unique in its potent and selective inhibition of arginase. Similar compounds include:
INCB01158: Another arginase inhibitor with similar properties to CB-1158
OAT-1746: A selective arginase 1/2 inhibitor that has shown efficacy in preclinical models
Compared to these compounds, CB-1158 has demonstrated superior potency and oral bioavailability, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C11H22BN3O5 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m1/s1 |
InChI Key |
ZZJLMZYUGLJBSO-SOCHQFKDSA-N |
Isomeric SMILES |
B(CCC[C@@H]1CN(C[C@@]1(C(=O)O)N)C(=O)[C@@H](C)N)(O)O |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


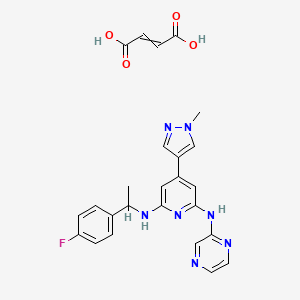
![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)
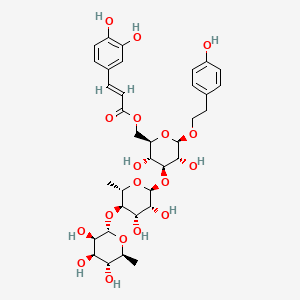

![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)

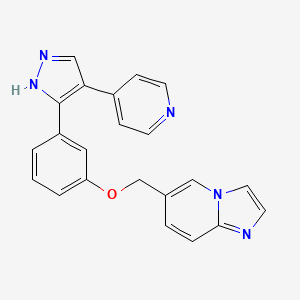
![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
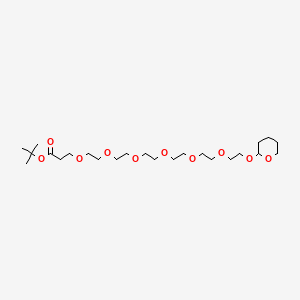
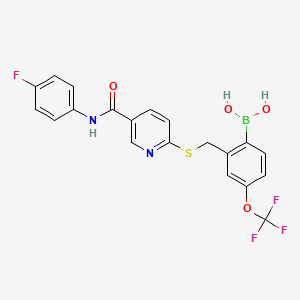
![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
